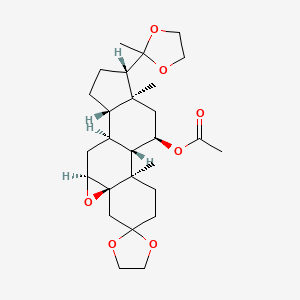
Bromophycolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromophycolide D is a natural product found in Callophycus serratus with data available.
Scientific Research Applications
Antimalarial Activity
Bromophycolide D, along with other bromophycolides, has been isolated from the Fijian red alga Callophycus serratus. These compounds, including bromophycolide D, have demonstrated activity against the human malaria parasite Plasmodium falciparum. Studies have revealed that some bromophycolides exhibit low micromolar range activity against this parasite, highlighting their potential as antimalarial agents (Lane et al., 2009); (Kubanek et al., 2009).
Cytotoxicity in Cancer Cell Lines
Several studies have focused on the cytotoxic properties of bromophycolides against human cancer cell lines. For instance, bromophycolides have shown modest cytotoxicity toward selected human cancer cell lines. This research expands the known structural variety of diterpene-benzoate macrolides and their potential as anticancer agents (Lin et al., 2010); (Kubanek et al., 2006).
Chemical Defense in Marine Algae
Bromophycolides, including bromophycolide D, have been implicated in the antimicrobial chemical defense of marine algae. Studies using desorption electrospray ionization mass spectrometry (DESI-MS) have been conducted to detect bromophycolides on algal tissue surfaces. These studies aim to understand the role of bromophycolides in the chemical defense mechanisms of marine organisms (Nyadong et al., 2009).
properties
Product Name |
Bromophycolide D |
|---|---|
Molecular Formula |
C27H37Br3O4 |
Molecular Weight |
665.3 g/mol |
IUPAC Name |
(3R,7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-8,12-dimethyl-4-methylidene-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one |
InChI |
InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,19,21-23,31,33H,1,6,9-13,15H2,2-5H3/t19-,21+,22-,23+,26+,27+/m1/s1 |
InChI Key |
FSMLSBUFRKSDGX-AVUAXDHISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@](CC[C@H](OC(=O)C3=CC(=C(C=C3)O)C[C@@H]1C(=C)CC[C@@H]2Br)C(C)(C)Br)(C)O)Br |
Canonical SMILES |
CC12CCC(C(CCC(OC(=O)C3=CC(=C(C=C3)O)CC1C(=C)CCC2Br)C(C)(C)Br)(C)O)Br |
synonyms |
bromophycolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



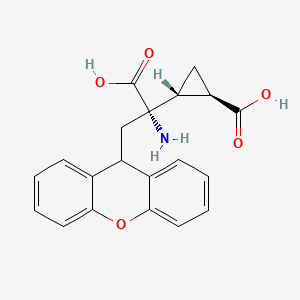
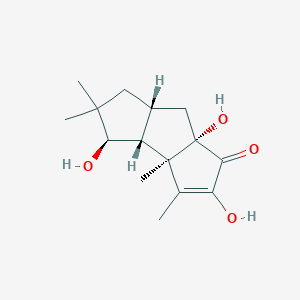
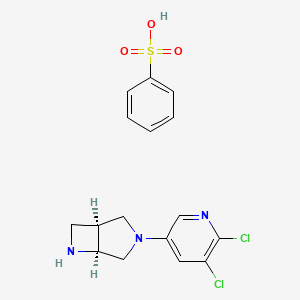

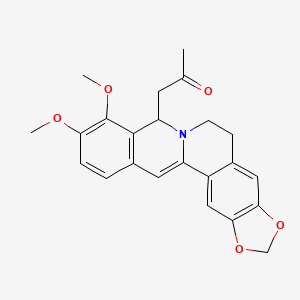

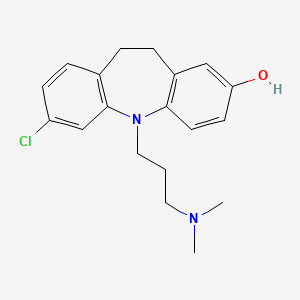
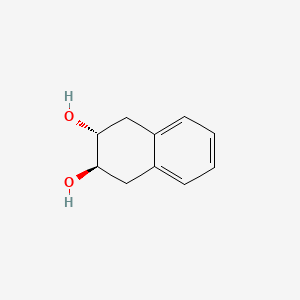
![5-[4-(Dimethylamino)phenyl]-6-[(6-Morpholin-4-Ylpyridin-3-Yl)ethynyl]pyrimidin-4-Amine](/img/structure/B1248899.png)

![4-[(4-Chlorophenyl)sulfonylamino]-5-[[5-methyl-4-oxo-2-(propan-2-ylamino)-3,1-benzoxazin-7-yl]amino]-5-oxopentanoic acid](/img/structure/B1248902.png)
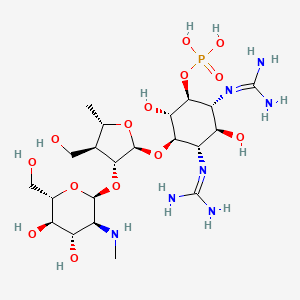
![(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1248905.png)
